2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the condensation of pyrazole derivatives with isoindole derivatives under specific conditions. For instance, one-pot condensation reactions using chloro(trimethyl)silane as a promoter have been reported to be effective . The reaction is usually carried out in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrazole and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antileishmanial, and antimalarial properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole moiety and have been studied for their medicinal properties.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to its dual pyrazole and isoindole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O4/c1-8-10(7-17(2)16-8)18-14(19)9-5-6-11(21-3)13(22-4)12(9)15(18)20/h5-7H,1-4H3 |
InChI Key |
ZZYFHTHTIQUVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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